molecular formula C7H7BrN2O2 B13915119 Methyl (4-bromopyridin-2-yl)carbamate

Methyl (4-bromopyridin-2-yl)carbamate

Cat. No.: B13915119
M. Wt: 231.05 g/mol
InChI Key: PLDIAMANHQVSOP-UHFFFAOYSA-N
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Description

Methyl (4-bromopyridin-2-yl)carbamate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, featuring a bromine atom at the 4-position and a carbamate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-bromopyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine-2-carboxylic acid with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Another method involves the use of 4-bromopyridine-2-amine, which is reacted with methyl chloroformate in the presence of a base like pyridine. This reaction also proceeds under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants and the use of efficient mixing to ensure uniform reaction conditions. The product is then purified through crystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-bromopyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

Methyl (4-bromopyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4-bromopyridin-2-yl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s bromine atom and carbamate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-chloropyridin-2-yl)carbamate
  • Methyl (4-fluoropyridin-2-yl)carbamate
  • Methyl (4-iodopyridin-2-yl)carbamate

Uniqueness

Methyl (4-bromopyridin-2-yl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl N-(4-bromopyridin-2-yl)carbamate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-4-5(8)2-3-9-6/h2-4H,1H3,(H,9,10,11)

InChI Key

PLDIAMANHQVSOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=CC(=C1)Br

Origin of Product

United States

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